molecular formula C11H13NO5S B1440186 methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 1160474-62-3

methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No. B1440186
CAS RN: 1160474-62-3
M. Wt: 271.29 g/mol
InChI Key: GMVLBQGSTSUBLI-UHFFFAOYSA-N
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Description

The compound is a benzoxazine derivative with a methylsulfonyl group. Benzoxazines are a type of heterocyclic compound that have been studied for their potential applications in various fields, including materials science and medicinal chemistry . The methylsulfonyl group is a common functional group in organic chemistry, known for its stability and inertness .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Given that this is a benzoxazine derivative, it might share some properties with other benzoxazines, such as stability and resistance to heat .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory properties. Derivatives of the methylsulfonyl phenyl group have shown promise in inhibiting COX enzymes, which play a significant role in the inflammatory process . The ability to modulate these enzymes could make this compound a valuable asset in the development of new anti-inflammatory medications.

Antimicrobial Activity

Research indicates that certain indole derivatives of the methylsulfonyl phenyl group possess antimicrobial activities . These compounds could be used to combat a range of bacterial pathogens, offering a new avenue for antibiotic development, especially in an era where antibiotic resistance is a growing concern.

Dietary Supplement Research

While not directly related to the exact compound , its structural relative, Methylsulfonylmethane (MSM), has been widely used as a dietary supplement. MSM is recognized for its anti-inflammatory and antioxidant capacities, which suggests that the methylsulfonyl group in our compound of interest may also contribute to similar health benefits .

Oxidative Stress Reduction

Compounds containing the methylsulfonyl group have been associated with reducing oxidative stress and improving antioxidant capacity. This suggests that our compound could be researched further for its efficacy in combating oxidative stress-related diseases .

Joint and Muscle Health

The structural similarities with MSM, which is known to improve joint and muscle pain, hint at the potential for our compound to be used in treatments aimed at enhancing joint and muscle health, possibly aiding in recovery from physical exertion or injury .

Safety and Toxicology Studies

As a derivative of substances that are Generally Recognized As Safe (GRAS), this compound could be subjected to safety and toxicology studies to determine its tolerability and safe dosage levels for potential therapeutic use .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For instance, many sulfonyl chlorides, which could be used in the synthesis of this compound, are considered hazardous .

Future Directions

The future directions for this compound would depend on the results of ongoing research. Benzoxazines are currently being studied for a variety of applications, from the development of new materials to potential uses in medicine .

properties

IUPAC Name

methyl 4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-16-11(13)8-3-4-10-9(7-8)12(5-6-17-10)18(2,14)15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVLBQGSTSUBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCN2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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